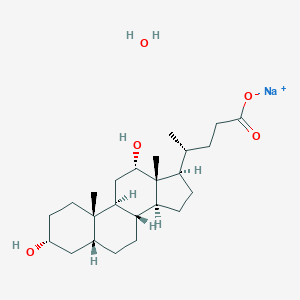

Sodium deoxycholate monohydrate

Description

A bile acid formed by bacterial action from cholate. It is usually conjugated with glycine or taurine. Deoxycholic acid acts as a detergent to solubilize fats for intestinal absorption, is reabsorbed itself, and is used as a choleretic and detergent.

Properties

CAS No. |

145224-92-6 |

|---|---|

Molecular Formula |

C24H42NaO5 |

Molecular Weight |

433.6 g/mol |

IUPAC Name |

sodium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C24H40O4.Na.H2O/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3;;/h14-21,25-26H,4-13H2,1-3H3,(H,27,28);;1H2/t14-,15-,16-,17+,18-,19+,20+,21+,23+,24-;;/m1../s1 |

InChI Key |

HKLBTQUQYACMJN-WTCAICSISA-N |

SMILES |

CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.O.[Na+] |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.O.[Na] |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.O.[Na] |

Appearance |

Assay:≥95%A crystalline solid |

physical_description |

Solid; [Sigma-Aldrich MSDS] |

Pictograms |

Irritant |

Related CAS |

83-44-3 (Parent) |

Synonyms |

DCA; Sodium Deoxycholate |

Origin of Product |

United States |

Foundational & Exploratory

what is the chemical structure of sodium deoxycholate monohydrate

An In-depth Technical Guide to Sodium Deoxycholate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a widely used anionic detergent in research, diagnostics, and pharmaceutical applications. It details its chemical structure, physicochemical properties, and common experimental uses, offering a technical resource for professionals in the life sciences.

Chemical Structure and Identification

Sodium deoxycholate is the sodium salt of deoxycholic acid, a secondary bile acid. The monohydrate form incorporates one molecule of water per molecule of the salt.

-

Chemical Name: Sodium (4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate hydrate[1]

-

Synonyms: 3α,12α-Dihydroxy-5β-cholanic acid sodium salt monohydrate, 7-Deoxycholic acid sodium salt monohydrate, Desoxycholic acid sodium salt monohydrate[2][3][4][5][6]

-

SMILES: C--INVALID-LINK--[O-])[C@H]1CC[C@@H]2[C@@]1(--INVALID-LINK--O)C)O)C.O.[Na+]

The structure consists of a rigid steroidal nucleus with a flexible side chain terminating in a carboxylate group. The two hydroxyl groups are located on the steroid nucleus. This amphipathic nature, with both hydrophobic (steroid nucleus) and hydrophilic (hydroxyl and carboxylate groups) regions, is responsible for its detergent properties.

Physicochemical Properties

The physicochemical properties of this compound are critical for its function in various applications, from solubilizing membrane proteins to its use in drug delivery systems.

| Property | Value | References |

| Molecular Weight | 432.57 g/mol | [2][3][5][6][8] |

| Appearance | White to off-white crystalline powder | [5][6] |

| Solubility | Highly soluble in water (330 g/L at 15°C) and ethanol | [9] |

| Critical Micelle Concentration (CMC) | 2–6 mM | [9] |

| pH (5% aqueous solution) | 7.0–9.5 | [5][10] |

| Optical Rotation [α]D²⁰ | +44° ± 2° (c=2 in H₂O) | [5][6][11] |

| Melting Point | >300°C | [7] |

Applications in Research and Drug Development

This compound is a versatile tool with a broad range of applications.

-

Cell Lysis and Protein Solubilization: It is a powerful detergent for disrupting cell membranes to release intracellular and membrane-bound proteins.[8][9][12] Its ability to break protein-lipid and protein-protein interactions makes it effective for solubilizing membrane proteins, such as receptors and enzymes, for further study.[2][3][9][12]

-

Drug Formulation and Delivery: In pharmaceuticals, it is used to solubilize poorly water-soluble drugs, enhancing their bioavailability.[9] It also acts as a stabilizer in injectable formulations, preventing the aggregation of therapeutic proteins.[9]

-

Diagnostics: It is a component of some microbiological diagnostic media.[12]

-

Biochemical Assays: It is used in the preparation of protein extracts for immunoblotting and immunoprecipitation.[12] It can also be used to strip histones from DNA.[4]

-

Cosmetics: It functions as an emulsifier and solubilizer in various skincare products.[9]

Experimental Protocols

A. Preparation of a 10% (w/v) Sodium Deoxycholate Stock Solution

This protocol is adapted from a method for preparing reagents for ChIP-seq.[13]

-

Weighing: Weigh 4 g of sodium deoxycholate powder.

-

Dissolving: Add the powder to 30 mL of UltraPure water in a 50 mL conical tube.

-

Mixing: Seal the tube with parafilm and rock gently in the dark for 12–16 hours at room temperature (20°C–25°C) until fully dissolved.

-

Volume Adjustment: Adjust the final volume to 40 mL with UltraPure water.

-

Sterilization: Sterile filter the solution using a 0.45 μm sterile filter attached to a 50 mL syringe into a fresh, sterile 50 mL conical tube.

-

Storage: Store the solution in the dark at room temperature for up to 1 year.

B. Protein Extraction from Plant Tissue (Oil Palm Mesocarp)

This is a summary of a protocol that utilizes sodium deoxycholate for protein solubilization.[14]

-

Homogenization: Grind 10 g of sliced mesocarp tissue in 25 mL of cold acetone (B3395972) containing 10% trichloroacetic acid and 1 mM dithiothreitol (B142953) on ice.

-

Centrifugation: Centrifuge the slurry at 13,000 x g for 10 minutes at 4°C.

-

Washing: Wash the pellet with 25 mL of cold 80% methanol (B129727) containing 0.1 M ammonium (B1175870) acetate, followed by a wash with 25 mL of cold 80% acetone.

-

Resuspension: Gently resuspend the pellet in 15 mL of an extraction buffer (e.g., containing sucrose, Tris-HCl, NaCl, DTT, EDTA, and protease inhibitors).

-

Phenol Extraction: Add an equal volume of Tris-saturated phenol, mix well, and centrifuge at 15,000 x g for 15 minutes at 4°C to separate the phases.

-

Protein Precipitation: Collect the upper phenolic phase and precipitate the proteins by adding five volumes of cold ammonium acetate-saturated methanol. Incubate overnight at -20°C and then centrifuge to pellet the proteins.

-

Solubilization: The final protein pellet can be solubilized in a buffer containing sodium deoxycholate for further analysis, such as 2D-gel electrophoresis.

Signaling Pathway Interaction

Sodium deoxycholate has been shown to interact with Toll-like receptor 4 (TLR4), a key component of the innate immune system. This interaction can trigger downstream signaling cascades.

Caption: Sodium deoxycholate binding to TLR4, initiating a cellular response.

References

- 1. This compound, 97%, Thermo Scientific Chemicals 250 g | Request for Quote [thermofisher.com]

- 2. mpbio.com [mpbio.com]

- 3. scbt.com [scbt.com]

- 4. moleculardepot.com [moleculardepot.com]

- 5. usbio.net [usbio.net]

- 6. thomassci.com [thomassci.com]

- 7. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. moleculardepot.com [moleculardepot.com]

- 9. Complete Guide To Deoxycholate Sodium: Applications, Safety, And Sourcing For Cosmetic & Pharmaceutical Industries | OCTAGONCHEM [octagonchem.com]

- 10. J62288.22 [thermofisher.com]

- 11. This compound, 98%, Thermo Scientific Chemicals 25 g | Request for Quote [thermofisher.com]

- 12. This compound, 97%, Thermo Scientific Chemicals 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 13. An optimized protocol for rapid, sensitive and robust on-bead ChIP-seq from primary cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of sodium deoxycholate as solubilization buffer for oil palm proteomics analysis [protocols.io]

An In-Depth Technical Guide to the Mechanism of Action of Sodium Deoxycholate Monohydrate in Cell Lysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium deoxycholate (SDC), a water-soluble, anionic bile salt detergent, is a powerful and widely utilized reagent in biochemical and pharmaceutical research for its ability to lyse cells and solubilize cellular components. Its amphipathic nature, characterized by a rigid steroidal structure with both hydrophobic and hydrophilic faces, allows it to effectively disrupt the lipid bilayer of cell membranes and extract membrane-associated proteins. This guide provides a comprehensive overview of the core mechanism of action of sodium deoxycholate monohydrate in cell lysis, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes. Beyond its primary role as a detergent, this document also explores the induction of cellular stress pathways, a critical consideration for its application in biological systems.

Core Mechanism of Action: A Detergent-Based Approach

The primary mechanism by which sodium deoxycholate lyses cells is through its action as a potent surfactant. Its efficacy is rooted in its amphipathic molecular structure, which enables it to interact with and disrupt the lipid and protein components of the cell membrane.[1]

1.1. Interaction with the Lipid Bilayer:

Below its critical micelle concentration (CMC), SDC exists as monomers in solution.[1] These monomers insert themselves into the lipid bilayer of the cell membrane. As the concentration of SDC increases and surpasses the CMC, the monomers aggregate to form micelles. These micelles can then extract lipid molecules from the membrane, leading to the formation of mixed micelles composed of SDC and cellular lipids. This progressive removal of lipids destabilizes the membrane, creating pores and eventually leading to the complete disintegration of the membrane structure and cell lysis.[2]

1.2. Solubilization of Membrane Proteins:

A key function of SDC in cell lysis is its ability to solubilize membrane proteins. The hydrophobic regions of SDC molecules interact with the hydrophobic transmembrane domains of integral membrane proteins, while the hydrophilic regions of SDC interact with the aqueous environment. This effectively coats the hydrophobic surfaces of the proteins, allowing them to be extracted from the lipid bilayer and remain soluble in the aqueous lysis buffer.[1][2] This property makes SDC an invaluable tool in proteomics for the study of membrane-bound proteins.[3]

1.3. Protein Denaturation:

While effective at solubilizing proteins, it is important to note that higher concentrations of sodium deoxycholate can have denaturing effects on protein structure.[1] Therefore, the concentration of SDC in a lysis buffer must be carefully optimized to balance efficient cell lysis and protein solubilization with the preservation of protein integrity and function, especially for downstream applications such as enzyme assays or co-immunoprecipitation.

References

A Comprehensive Technical Guide to Sodium Deoxycholate Monohydrate for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium deoxycholate, a secondary bile salt, is a powerful anionic detergent widely utilized in biological and pharmaceutical research. Its amphipathic nature, possessing both hydrophobic and hydrophilic regions, makes it an effective solubilizing agent for a variety of applications, from disrupting cell membranes to facilitating the study of membrane proteins and participating in drug delivery systems. This technical guide provides an in-depth overview of the physical and chemical properties of sodium deoxycholate monohydrate, detailed experimental protocols for its common laboratory uses, and a visual representation of its role in cellular signaling pathways.

Core Physical and Chemical Properties

This compound is the hydrated sodium salt of deoxycholic acid. Its utility in the laboratory is intrinsically linked to its well-defined physicochemical characteristics. A summary of these properties is presented below to aid in experimental design and execution.

| Property | Value |

| Chemical Formula | C₂₄H₃₉NaO₄ · H₂O[1][2][3] |

| Molecular Weight | 432.57 g/mol [1][2][3] |

| CAS Number | 145224-92-6[1][2][3] |

| Appearance | White to off-white crystalline powder[3] |

| Purity | Typically ≥98%[1][4] |

| Solubility | Soluble in water (>333 g/L at 15 °C), ethanol (B145695), and methanol.[2][5] Slightly soluble in ethanol and insoluble in acetone.[5][6] |

| pKa | Approximately 6.58[2] |

| pH of Solution (5%) | 7.0 - 9.5[3] |

| Optical Rotation | [α]20/D +44±2° (c=2 in H₂O)[1][3] |

| Melting Point | >300 °C[7][8] |

| Critical Micelle Concentration (CMC) | 2-6 mM in aqueous solutions.[9] The CMC can be influenced by factors such as temperature and the presence of electrolytes.[9][10] |

Experimental Protocols for Key Laboratory Applications

This compound is a versatile tool in the laboratory. Below are detailed methodologies for some of its most common applications.

Cell Lysis for Protein Extraction (RIPA Buffer)

Radioimmunoprecipitation assay (RIPA) buffer is a widely used lysis buffer for extracting cytoplasmic, membrane, and nuclear proteins.[3][7][11][12] The inclusion of sodium deoxycholate aids in the disruption of cellular and nuclear membranes.

Materials:

-

Tris-HCl

-

Sodium chloride (NaCl)

-

Sodium deoxycholate

-

NP-40 (or other non-ionic detergent)

-

Sodium dodecyl sulfate (B86663) (SDS)

-

Protease and phosphatase inhibitors

-

Distilled water

Protocol:

-

Preparation of 10% Sodium Deoxycholate Stock Solution: Dissolve 5 g of sodium deoxycholate in 50 ml of distilled water. Protect the solution from light.[3]

-

RIPA Buffer Formulation (100 mL):

-

50 mM Tris-HCl, pH 8.0

-

150 mM NaCl

-

1% NP-40 (or equivalent)

-

0.5% Sodium deoxycholate (add 5 mL of 10% stock)

-

0.1% SDS

-

Add distilled water to a final volume of 100 mL.

-

Store at 4°C.[3]

-

-

Cell Lysis Procedure:

-

Immediately before use, add protease and phosphatase inhibitors to the required volume of RIPA buffer.

-

For adherent cells, wash the cell monolayer with ice-cold phosphate-buffered saline (PBS).

-

Add an appropriate volume of ice-cold RIPA buffer with inhibitors to the cells.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend in ice-cold RIPA buffer with inhibitors.

-

Incubate the lysate on ice for 15-30 minutes with occasional vortexing.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein extract) to a new tube for downstream applications such as quantification, electrophoresis, and immunoblotting.

-

Solubilization of Membrane Proteins

The ability of sodium deoxycholate to form micelles allows for the extraction and solubilization of integral membrane proteins from their lipid bilayer environment, a crucial step for their purification and characterization.[4][13][14]

Materials:

-

Isolated cell membranes

-

Sodium deoxycholate

-

Buffer (e.g., Tris-HCl, HEPES) at a suitable pH

-

Other additives as required (e.g., NaCl, glycerol)

Protocol:

-

Preparation of Solubilization Buffer: Prepare a buffer containing an appropriate concentration of sodium deoxycholate. A typical starting concentration is 1% (w/v). The optimal concentration may need to be determined empirically.

-

Membrane Solubilization:

-

Resuspend the isolated membrane pellet in the solubilization buffer.

-

Incubate the mixture for a defined period (e.g., 30 minutes to 1 hour) at a specific temperature (e.g., 4°C or room temperature) with gentle agitation.

-

-

Clarification of Lysate:

-

Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any unsolubilized material.

-

-

Collection of Solubilized Proteins:

-

Carefully collect the supernatant, which contains the solubilized membrane proteins, for further purification and analysis.

-

Preparation of Liposomes

Sodium deoxycholate can be incorporated into liposomal formulations to enhance the oral bioavailability of poorly soluble drugs.[10][15][16][17][18] The thin-film hydration method is a common technique for preparing such liposomes.

Materials:

-

Lipids (e.g., egg yolk lecithin, cholesterol)

-

Drug to be encapsulated

-

Sodium deoxycholate

-

Organic solvent (e.g., chloroform, methanol)

-

Aqueous buffer

Protocol:

-

Lipid Film Formation:

-

Dissolve the lipids and the drug in an organic solvent in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

-

-

Hydration:

-

Hydrate the lipid film with an aqueous solution containing sodium deoxycholate.

-

The mixture is typically agitated (e.g., by stirring or vortexing) to facilitate the formation of multilamellar vesicles.

-

-

Size Reduction:

-

To obtain unilamellar vesicles of a desired size, the liposome (B1194612) suspension can be subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.

-

-

Purification:

-

Remove any unencapsulated drug and excess sodium deoxycholate by methods such as dialysis or size exclusion chromatography.

-

Role in Cellular Signaling Pathways

Beyond its utility as a detergent, sodium deoxycholate, as a bile acid, can influence cellular processes by modulating signaling pathways, notably the NF-κB and apoptosis pathways.

NF-κB Signaling Pathway

Deoxycholate can act as a cellular stressor, leading to the activation of the transcription factor NF-κB, which is a key regulator of inflammation, immunity, and cell survival.[1] This activation can occur through multiple mechanisms, including the generation of reactive oxygen species (ROS) and the perturbation of cellular membranes.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Buffers Formulations and Protocols | RIPA Buffer Recipe & Preparation | Bio-Techne [bio-techne.com]

- 3. abcam.com [abcam.com]

- 4. Solubilization of Membrane Proteins [merckmillipore.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Protocol for nuclei isolation from fresh and frozen tissues for snRNA-Seq and snATAC-Seq on 10x ChromiumTM ... [protocols.io]

- 7. www2.nau.edu [www2.nau.edu]

- 8. 10X Genomics suggested protocol for nuclei isolation for the 10X snRNA-Seq workflow [genomecenter.tu-dresden.de]

- 9. In vitro studies of gallstone dissolution using bile salt solutions and heparinized saline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. fortislife.com [fortislife.com]

- 12. Cell Lysis Buffers | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. Extraction, Enrichment, Solubilization, and Digestion Techniques for Membrane Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Detergent-Free Isolation of Membrane Proteins and Strategies to Study Them in a Near-Native Membrane Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Development of Liposome containing sodium deoxycholate to enhance oral bioavailability of itraconazole - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Sodium Deoxycholate in Modern Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sodium deoxycholate (SDC), a water-soluble, ionic bile salt detergent, is a cornerstone reagent in biological and biomedical research. Its unique amphipathic nature, possessing both a hydrophobic steroidal backbone and a hydrophilic carboxylate group, makes it exceptionally effective at disrupting cellular membranes and solubilizing lipids and proteins. This guide provides a comprehensive overview of the properties, applications, and methodologies associated with the use of sodium deoxycholate in a research setting.

Core Properties and Mechanism of Action

Sodium deoxycholate is the sodium salt of deoxycholic acid, a secondary bile acid. Its detergent action stems from its ability to form micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC).[1] These micelles can encapsulate hydrophobic molecules, effectively solubilizing them in the aqueous environment.

The primary mechanism of action involves the insertion of the hydrophobic steroid core of the SDC molecule into the lipid bilayer of cell membranes. This disrupts the membrane integrity, leading to the formation of pores and eventual cell lysis.[1] For membrane proteins, the hydrophobic regions of SDC molecules interact with the transmembrane domains of the proteins, while the hydrophilic regions interact with the aqueous solvent, thus extracting the proteins from the lipid bilayer and maintaining their solubility in a micellar structure.[2] While highly effective, it's important to note that at higher concentrations, sodium deoxycholate can have denaturing effects on some proteins.[2]

Quantitative Data Summary

A clear understanding of the physicochemical properties of sodium deoxycholate is crucial for its effective application in research. The following tables summarize key quantitative data for SDC and compare it with other commonly used detergents.

Table 1: Physicochemical Properties of Sodium Deoxycholate

| Property | Value | Reference |

| CAS Number | 302-95-4 | [3] |

| Molecular Formula | C₂₄H₃₉NaO₄ | [4] |

| Molecular Weight | 414.56 g/mol | [4] |

| Critical Micelle Concentration (CMC) | 2-6 mM in aqueous solution | [1] |

| pH of 1% Solution | Approximately 7.5 - 9.5 | [4] |

| Solubility in Water | 330 g/L at 15°C | [3] |

| Appearance | White, crystalline powder | [4] |

Table 2: Comparison of Sodium Deoxycholate with Other Common Detergents in Proteomics

| Detergent | Type | Typical Concentration for Lysis | Advantages | Disadvantages |

| Sodium Deoxycholate (SDC) | Anionic, Bile Salt | 0.5% - 2% | Strong solubilization of membrane proteins; compatible with mass spectrometry after removal.[5] | Can be denaturing at high concentrations; may interfere with some protein assays.[2][5] |

| Sodium Dodecyl Sulfate (SDS) | Anionic, Alkyl Sulfate | 0.1% - 2% | Very strong solubilizing and denaturing agent. | Strongly denaturing, often incompatible with downstream functional assays and mass spectrometry unless removed. |

| Triton X-100 | Non-ionic | 0.1% - 1% | Mild, non-denaturing; good for maintaining protein structure and function.[6] | Less effective at solubilizing some integral membrane proteins compared to ionic detergents. |

| CHAPS | Zwitterionic | 0.5% - 2% | Can be non-denaturing; useful for solubilizing membrane proteins while preserving function. | May be less effective than SDC or SDS for highly hydrophobic proteins. |

Key Applications and Experimental Protocols

Sodium deoxycholate is a versatile detergent with a broad range of applications in the laboratory.

Cell Lysis and Protein Extraction

One of the most common uses of SDC is in cell lysis buffers, most notably in Radioimmunoprecipitation Assay (RIPA) buffer.[7] RIPA buffer is highly effective for the complete lysis of cells and tissues, including the nuclear membrane, to release total cellular proteins.[2]

Materials:

-

Cultured cells (adherent or in suspension)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Ice-cold RIPA Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)[8]

-

Protease and phosphatase inhibitors (add fresh to RIPA buffer before use)

-

Cell scraper (for adherent cells)

-

Microcentrifuge tubes, pre-chilled

-

Microcentrifuge

Procedure for Adherent Cells:

-

Place the cell culture dish on ice and wash the cells once with ice-cold PBS.[9]

-

Aspirate the PBS and add an appropriate volume of ice-cold RIPA Lysis Buffer with inhibitors (e.g., 0.5 - 1 mL for a 10 cm dish).[8]

-

Scrape the cells from the dish using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[9]

-

Incubate the lysate on ice for 15-30 minutes with occasional mixing.[8]

-

Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C to pellet the cell debris.[9][10]

-

Carefully transfer the supernatant, which contains the solubilized proteins, to a fresh, pre-chilled tube.[9]

-

Determine the protein concentration and store the lysate at -80°C for future use.

Procedure for Suspension Cells:

-

Pellet the cells by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C.

-

Wash the cell pellet once with ice-cold PBS and centrifuge again.

-

Resuspend the cell pellet in an appropriate volume of ice-cold RIPA Lysis Buffer with inhibitors.

-

Proceed with steps 4-7 from the adherent cell protocol.

Solubilization of Membrane Proteins

Due to its strong solubilizing properties, SDC is frequently used to extract integral membrane proteins from the lipid bilayer for downstream analysis such as proteomics.[5]

Materials:

-

Isolated cell membranes or organelles

-

Solubilization Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1-2% Sodium Deoxycholate, protease inhibitors)

-

Dounce homogenizer or sonicator

-

Ultracentrifuge

Procedure:

-

Resuspend the isolated membrane pellet in ice-cold Solubilization Buffer.

-

Homogenize the suspension using a Dounce homogenizer or sonicate on ice to aid in solubilization.

-

Incubate the mixture on a rotator or rocker for 30-60 minutes at 4°C.

-

Centrifuge the lysate at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any insoluble material.

-

Carefully collect the supernatant containing the solubilized membrane proteins.

Immunoprecipitation

In immunoprecipitation (IP), SDC is often included in the lysis and wash buffers to reduce non-specific protein binding and to effectively solubilize the target antigen.[11]

Materials:

-

Cell lysate prepared with a lysis buffer containing sodium deoxycholate (e.g., RIPA buffer)

-

Primary antibody specific to the protein of interest

-

Protein A/G-coupled agarose (B213101) or magnetic beads

-

Wash Buffer (e.g., RIPA buffer or a modified version with lower detergent concentrations)

-

Elution Buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

Procedure:

-

Pre-clearing the lysate (optional but recommended): Add protein A/G beads to the cell lysate and incubate for 30-60 minutes at 4°C to remove proteins that non-specifically bind to the beads.[11] Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add the specific primary antibody to the pre-cleared lysate and incubate for 1-4 hours or overnight at 4°C with gentle rotation.[11]

-

Capture of Immune Complexes: Add the protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with gentle rotation.[11]

-

Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer.[11]

-

Elution: Resuspend the beads in Elution Buffer to release the antigen-antibody complex. Boil the beads in SDS-PAGE sample buffer for analysis by Western blotting.[12]

Mandatory Visualizations

Mechanism of Action of Sodium Deoxycholate

References

- 1. researchgate.net [researchgate.net]

- 2. genscript.com [genscript.com]

- 3. Sodium deoxycholate CAS#: 302-95-4 [m.chemicalbook.com]

- 4. Sodium Deoxycholate: Properties, Uses, Safety & Supplier in China | High Purity Bile Salt Manufacturer [sinochem-nanjing.com]

- 5. Evaluation of sodium deoxycholate as solubilization buffer for oil palm proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. www2.nau.edu [www2.nau.edu]

- 8. Immunoprecipitation (IP) Protocol | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]

- 9. fortislife.com [fortislife.com]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. origene.com [origene.com]

- 12. resources.novusbio.com [resources.novusbio.com]

Understanding the Amphipathic Nature of Sodium Deoxycholate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the core physicochemical properties of sodium deoxycholate, focusing on its amphipathic nature. We will delve into its molecular structure, behavior in aqueous solutions, and the critical role these characteristics play in its wide-ranging applications, from membrane protein research to pharmaceutical formulations.

The Molecular Basis of Amphipathicity

Sodium deoxycholate is a secondary bile salt, an anionic detergent derived from cholic acid.[1] Its defining characteristic is its amphipathic structure, meaning the molecule possesses both distinct hydrophobic (water-repelling) and hydrophilic (water-attracting) regions.[2][3]

Unlike traditional linear surfactants which have a polar head and a long nonpolar tail, sodium deoxycholate has a rigid steroidal structure. The convex tetracyclic hydrocarbon core is intensely hydrophobic, while the hydroxyl groups (-OH) at positions 3 and 12 and the terminal carboxylate group (-COO⁻) on the side chain are hydrophilic.[2] This unique facial amphipathicity dictates its behavior in solution and its powerful surfactant properties.

Physicochemical Properties and Micelle Formation

In aqueous solutions, the amphipathic nature of sodium deoxycholate governs its self-assembly into micelles. Below a specific concentration, known as the Critical Micelle Concentration (CMC), the molecules exist primarily as monomers.[2] As the concentration increases to and beyond the CMC, the molecules spontaneously aggregate to form small, stable structures called micelles.[4] In these micelles, the hydrophobic steroid faces are sequestered from the water, forming a nonpolar core, while the hydrophilic hydroxyl and carboxylate groups are exposed to the aqueous environment.[2]

This micellization is fundamental to its function as a detergent, allowing it to encapsulate hydrophobic molecules, such as lipids and membrane proteins, within the micellar core, thereby solubilizing them in aqueous solutions.[5]

Quantitative Data Summary

The following table summarizes key quantitative properties of sodium deoxycholate, which are crucial for its application in experimental and formulation contexts.

| Property | Value | Source(s) |

| Molecular Weight | 414.55 g/mol | [1][5] |

| Critical Micelle Conc. (CMC) | 2 - 6 mM (in aqueous solution, 20-25°C) | [5] |

| Aggregation Number | 3 - 12 | [5] |

| Micellar Molecular Weight | 1200 - 5000 g/mol | [5] |

| Solubility in Water | ~330 g/L (or 33 g/100 mL) | [6] |

| Hydrophile-Lipophile Balance (HLB) | 16 | [5] |

| pKa | ~6.2 |

Core Applications in Research and Drug Development

The ability to form micelles and solubilize hydrophobic components makes sodium deoxycholate an invaluable tool.

-

Solubilization of Membrane Proteins : It is widely used to extract proteins embedded within the lipid bilayer of cell membranes, a critical first step for their purification and subsequent structural or functional analysis.[5] Its use requires careful optimization, as higher concentrations can lead to protein denaturation.[2]

-

Cell Lysis : As a powerful detergent, it effectively disrupts cellular membranes to release intracellular contents, including proteins and nucleic acids, for downstream applications.[5][7]

-

Drug Formulation and Delivery : In pharmaceuticals, it serves as an excipient to solubilize poorly water-soluble active pharmaceutical ingredients (APIs), enhancing their bioavailability.[3][8] It is also used as a penetration enhancer in drug delivery systems.[9]

-

Diagnostics : It is a key component in certain microbiological culture media, where it acts as a selective agent to inhibit the growth of Gram-positive bacteria.[10]

Role in Cellular Signaling

Beyond its utility as a biochemical tool, sodium deoxycholate, as a bile acid, can modulate cellular signaling pathways, a factor of consideration in drug development and toxicology. For instance, it has been reported to activate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of cellular stress, inflammation, and apoptosis.[11]

Experimental Protocol: Determination of Critical Micelle Concentration (CMC)

Determining the precise CMC is crucial for optimizing protocols. The fluorescence probe method using pyrene (B120774) is a highly sensitive and common technique.[12][13]

Principle: The fluorescence emission spectrum of the hydrophobic probe pyrene is sensitive to the polarity of its microenvironment. In a polar solvent like water, the ratio of the intensity of the first vibronic peak (I₁) to the third (I₃) is high. When micelles form, pyrene partitions into the nonpolar micellar core, causing a significant decrease in the I₁/I₃ ratio. The CMC is identified as the concentration at which this sharp change occurs.[12][14]

Materials:

-

Sodium Deoxycholate (high purity)

-

Pyrene (fluorescence grade)

-

High-purity water

-

Volumetric flasks and pipettes

-

Fluorometer

Methodology:

-

Stock Solution Preparation:

-

Prepare a concentrated stock solution of sodium deoxycholate (e.g., 50 mM) in high-purity water.

-

Prepare a stock solution of pyrene in a suitable solvent like acetone (B3395972) or methanol (B129727) (e.g., 1 mM).

-

-

Sample Preparation:

-

Prepare a series of dilutions of the sodium deoxycholate stock solution to cover a range of concentrations both below and above the expected CMC (e.g., 0.1 mM to 20 mM).

-

To each dilution, add a small, constant aliquot of the pyrene stock solution such that the final pyrene concentration is very low (e.g., ~1 µM) to avoid affecting micellization.

-

Allow the samples to equilibrate for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C).

-

-

Fluorescence Measurement:

-

Set the excitation wavelength on the fluorometer to approximately 335 nm.

-

Record the emission spectrum for each sample from approximately 350 nm to 450 nm.

-

Measure the intensity of the first (I₁, ~373 nm) and third (I₃, ~384 nm) major vibronic peaks.

-

-

Data Analysis:

-

Calculate the I₁/I₃ ratio for each sodium deoxycholate concentration.

-

Plot the I₁/I₃ ratio as a function of the logarithm of the sodium deoxycholate concentration.

-

The resulting plot will show a sigmoidal curve. The CMC is determined from the midpoint of the transition or the intersection of the two linear portions of the curve.[12]

-

References

- 1. medkoo.com [medkoo.com]

- 2. clinisciences.com [clinisciences.com]

- 3. nbinno.com [nbinno.com]

- 4. scispace.com [scispace.com]

- 5. 脱氧胆酸钠 ≥97% (titration) | Sigma-Aldrich [sigmaaldrich.com]

- 6. Complete Guide To Deoxycholate Sodium: Applications, Safety, And Sourcing For Cosmetic & Pharmaceutical Industries | OCTAGONCHEM [octagonchem.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. Development of Liposome containing sodium deoxycholate to enhance oral bioavailability of itraconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 13. Effect of amino acids on aggregation behaviour of sodium deoxycholate in solution: a fluorescence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

A Historical and Technical Guide to Sodium Deoxycholate in Biological Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium deoxycholate, a bile salt and powerful ionic detergent, has been an indispensable tool in biological research for over a century. Its amphipathic nature, possessing both a hydrophobic steroidal backbone and a hydrophilic carboxylate group, allows it to effectively disrupt cell membranes and solubilize lipids and proteins. This property has been instrumental in a wide range of applications, from the foundational discoveries of modern cell biology to the development of contemporary proteomics and virology techniques. This in-depth technical guide explores the historical significance and practical applications of sodium deoxycholate, providing researchers with a comprehensive understanding of its use in the laboratory.

Historical Perspective: A Cornerstone of Modern Cell Biology

The story of sodium deoxycholate in biological research is intrinsically linked to the pioneering work of Nobel laureates Albert Claude and George E. Palade. In the 1940s and 1950s, their development of cell fractionation techniques revolutionized the study of cellular organelles. Sodium deoxycholate was a key reagent in their protocols, used to solubilize the "microsome" fraction of the cell, leading to the groundbreaking discovery and isolation of ribosomes.[1][2][3]

Prior to the widespread use of detergents like sodium deoxycholate, researchers were limited in their ability to dissect the intricate machinery within the cell. The application of this bile salt allowed for the gentle yet effective disruption of the endoplasmic reticulum membrane, releasing the attached ribonucleoprotein particles (ribosomes) for further study.[2] This pivotal work laid the foundation for our understanding of protein synthesis and the functional organization of the cell.

Core Applications in Biological Research

The utility of sodium deoxycholate extends far beyond its historical role in ribosome discovery. Its robust solubilizing power has made it a staple in numerous modern laboratory techniques.

Cell Lysis and Protein Extraction

One of the most common applications of sodium deoxycholate is in cell lysis buffers, most notably as a key component of Radioimmunoprecipitation Assay (RIPA) buffer.[4][5][6][7] RIPA buffer is a versatile and stringent lysis solution used to extract cytoplasmic, membrane, and nuclear proteins from cultured cells and tissues. The inclusion of sodium deoxycholate, alongside other detergents like NP-40 and SDS, ensures the thorough disruption of cellular and organellar membranes, leading to the efficient solubilization of a wide range of proteins.

Solubilization of Membrane Proteins

Due to their hydrophobic nature, membrane proteins are notoriously difficult to study in their native state. Sodium deoxycholate is a powerful tool for solubilizing these proteins from the lipid bilayer, allowing for their purification and subsequent biochemical and structural analysis.[8][9] Its ability to form mixed micelles with lipids and proteins facilitates the extraction of integral and peripheral membrane proteins while often preserving their native conformation and activity.

Virology Research

Sodium deoxycholate has a long history of use in virology for the inactivation of enveloped viruses.[10][11][12] Its detergent action disrupts the viral lipid envelope, rendering the virus non-infectious. This property has been crucial for the safe handling of viral samples and for the development of inactivated viral vaccines. More recently, its potential as an antiviral agent continues to be explored.

Other Applications

Beyond these core applications, sodium deoxycholate is utilized in a variety of other research areas, including:

-

Proteomics: In sample preparation for mass spectrometry, sodium deoxycholate can be used to enhance protein digestion.[8]

-

Immunology: It has been used to extract cell wall components from bacteria for immunological studies.

-

Drug Delivery: Its ability to form micelles has been explored for the formulation and delivery of hydrophobic drugs.

Quantitative Data Summary

The optimal concentration of sodium deoxycholate varies depending on the specific application. The following table summarizes typical working concentrations for some of the key experiments discussed.

| Application | Typical Concentration (% w/v) | Key Considerations |

| Cell Fractionation (Historical) | Not explicitly stated as a percentage in early papers, but used to treat the "microsome" fraction. | The goal was to release ribosomes from the endoplasmic reticulum. |

| RIPA Buffer | 0.5% | Part of a detergent cocktail for stringent cell lysis. |

| Membrane Protein Solubilization | 0.5% - 2.0% | Concentration needs to be above the critical micelle concentration (CMC) and optimized for the specific protein. |

| Virus Inactivation | 0.1% (1:1000 dilution) | Effective for disrupting the lipid envelope of many viruses. |

Key Experimental Protocols

Historical Protocol: Cell Fractionation for the Isolation of Subcellular Components (Adapted from Claude, 1946)

This protocol outlines the general principles of differential centrifugation as developed by Albert Claude, which was a precursor to the more refined methods that later incorporated detergents like sodium deoxycholate for further fractionation.[13][14][15][16]

Objective: To separate major cellular components based on their size and density.

Methodology:

-

Tissue Homogenization:

-

Excise fresh liver tissue from a suitable animal model (e.g., guinea pig).

-

Mince the tissue thoroughly with scissors in an ice-cold isotonic saline solution (e.g., 0.85% NaCl).

-

Grind the minced tissue in a mortar with sand to break open the cells and release their contents.

-

Suspend the resulting homogenate in cold saline solution.

-

-

Differential Centrifugation:

-

First Centrifugation (Low Speed): Centrifuge the homogenate at a low speed (e.g., 2,000 x g) for 5-10 minutes. This will pellet the "large granule" fraction, containing nuclei, intact cells, and erythrocytes.

-

Second Centrifugation (Medium Speed): Carefully collect the supernatant from the first spin and centrifuge it at a higher speed (e.g., 18,000 x g) for 20-30 minutes. The resulting pellet is the "small granule" or "mitochondrial" fraction.

-

Third Centrifugation (High Speed): Transfer the supernatant from the second spin to a high-speed centrifuge and spin at a very high speed (e.g., >100,000 x g) for 60 minutes or longer. The pellet obtained is the "microsome" fraction, containing fragments of the endoplasmic reticulum and other small vesicles.

-

The final supernatant contains the soluble components of the cytoplasm (the "hyaloplasm").

-

Note: The use of sodium deoxycholate would be a subsequent step to further fractionate the "microsome" pellet to release ribosomes.

Historical Protocol: Isolation of Ribosomes from the Microsome Fraction (Adapted from Palade and Siekevitz, 1956)

This protocol describes the use of sodium deoxycholate to release ribonucleoprotein particles (ribosomes) from the isolated microsome fraction.[1]

Objective: To isolate ribosomes from the endoplasmic reticulum.

Methodology:

-

Preparation of Microsome Fraction: Isolate the microsome fraction from liver homogenates as described in the cell fractionation protocol above.

-

Detergent Treatment:

-

Resuspend the microsome pellet in a suitable buffer (e.g., a sucrose (B13894) solution).

-

Add a solution of sodium deoxycholate to the resuspended microsomes to a final concentration sufficient to solubilize the microsomal membranes (the exact concentration was often determined empirically in these early studies).

-

Incubate the mixture for a short period on ice to allow for the disruption of the membranes.

-

-

Ultracentrifugation:

-

Centrifuge the deoxycholate-treated microsome suspension at high speed (e.g., >100,000 x g) for a sufficient time to pellet the released ribonucleoprotein particles.

-

The resulting pellet contains the isolated ribosomes, which can then be further purified and analyzed. The supernatant contains the solubilized components of the microsomal membranes.

-

Contemporary Protocol: Cell Lysis using RIPA Buffer

Objective: To prepare a total cell lysate for downstream applications such as Western blotting or immunoprecipitation.

Methodology:

-

Prepare Complete RIPA Buffer:

-

Start with a base RIPA buffer solution:

-

50 mM Tris-HCl, pH 7.4

-

150 mM NaCl

-

1% NP-40 (or Triton X-100)

-

0.5% Sodium Deoxycholate

-

0.1% SDS

-

-

Immediately before use, add protease and phosphatase inhibitors to the required volume of RIPA buffer to prevent protein degradation and dephosphorylation.

-

-

Cell Lysis (Adherent Cells):

-

Place the cell culture dish on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Aspirate the PBS and add an appropriate volume of complete, ice-cold RIPA buffer to the dish (e.g., 1 mL for a 10 cm dish).

-

Scrape the cells off the dish using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

-

Cell Lysis (Suspension Cells):

-

Pellet the cells by centrifugation.

-

Discard the supernatant and wash the cell pellet once with ice-cold PBS.

-

Resuspend the cell pellet in an appropriate volume of complete, ice-cold RIPA buffer.

-

-

Incubation and Clarification:

-

Incubate the lysate on ice for 15-30 minutes with occasional vortexing.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the insoluble cellular debris.

-

Carefully transfer the supernatant (the total cell lysate) to a new, pre-chilled tube. The lysate is now ready for protein quantification and downstream analysis.

-

Visualizing the Core Concepts

To further illustrate the principles discussed, the following diagrams, generated using Graphviz, depict key workflows and mechanisms involving sodium deoxycholate.

References

- 1. rupress.org [rupress.org]

- 2. The Legacy of a Founding Father of Modern Cell Biology: George Emil Palade (1912-2008) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nobelprize.org [nobelprize.org]

- 4. Buffers Formulations and Protocols | RIPA Buffer Recipe & Preparation | Bio-Techne [bio-techne.com]

- 5. carlroth.com [carlroth.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. docs.abcam.com [docs.abcam.com]

- 8. Extraction, Enrichment, Solubilization, and Digestion Techniques for Membrane Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. clinisciences.com [clinisciences.com]

- 10. infectedbloodinquiry.org.uk [infectedbloodinquiry.org.uk]

- 11. Antiviral and virucidal activities against SARS-CoV-2 and antibacterial properties of bile acids and their salts with naturally occurring organic cati ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07917A [pubs.rsc.org]

- 12. Methods of Inactivation of Highly Pathogenic Viruses for Molecular, Serology or Vaccine Development Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rupress.org [rupress.org]

- 14. rupress.org [rupress.org]

- 15. FRACTIONATION OF MAMMALIAN LIVER CELLS BY DIFFERENTIAL CENTRIFUGATION: I. PROBLEMS, METHODS, AND PREPARATION OF EXTRACT - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rupress.org [rupress.org]

Solubility of Sodium Deoxycholate Monohydrate in Common Buffers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of sodium deoxycholate monohydrate, a widely used anionic detergent, in various aqueous and buffered solutions. Understanding its solubility characteristics is critical for a range of applications, from cell lysis and protein extraction in basic research to its use as a solubilizing agent in pharmaceutical formulations. This document summarizes available quantitative data, details the key factors influencing solubility, provides a robust experimental protocol for determining solubility, and outlines its involvement in key biological signaling pathways.

Quantitative Solubility Data

| Solvent/Buffer System | pH | Temperature | Solubility |

| Water | Not Specified | 15 °C | >333 g/L[1] |

| Water | Not Specified | 15 °C | 330 g/L[2][3] |

| Water | Not Specified | 25 °C | ~495 g/L (49.5% w/w)[4] |

| Water | Not Specified | 37 °C | ~510 g/L (51.0% w/w)[4] |

| Phosphate-Buffered Saline (PBS) | 7.2 | Not Specified | ~1 g/L (1 mg/mL)[5] |

| Tris-HCl Buffer | Not Specified | Not Specified | Data not available in cited literature. |

| Citrate (B86180) Buffer | Not Specified | Not Specified | Data not available in cited literature. |

Note: The solubility in Tris-HCl and Citrate buffers has not been quantitatively reported in the literature surveyed. Researchers are advised to determine this experimentally for their specific buffer concentrations and conditions using the protocol provided in Section 3.0.

Factors Influencing Solubility

The solubility of sodium deoxycholate is not a fixed value but is highly dependent on several physicochemical parameters.

Effect of pH

The pH of the solution is the most critical factor governing the solubility of sodium deoxycholate. As the sodium salt of a weak bile acid (deoxycholic acid, pKa ≈ 6.6), its solubility decreases dramatically in acidic conditions.[1]

-

Precipitation: In aqueous solutions, precipitation can begin as the pH is lowered to 5.1.[1] In a phosphate (B84403) buffer system, precipitation was observed at a pH below 6.7.[6]

-

Optimal pH: For complete dissolution, a neutral to slightly alkaline pH of 7.0 to 8.5 is recommended.[7] This ensures that the carboxyl group remains ionized, enhancing its interaction with water.

Effect of Temperature

Temperature influences the solubility and the aggregation behavior of sodium deoxycholate.

-

Solubility: The solubility in water generally increases with temperature.[4]

-

Dissolving Precipitates: Warming a solution to 37°C can help to redissolve sodium deoxycholate that may have precipitated out of solution.[7]

-

Critical Micelle Concentration (CMC): The CMC of sodium deoxycholate in water has been observed to increase with a rise in temperature.[8]

Buffer Composition and Ionic Strength

The presence of salts and the specific components of a buffer system can influence the aggregation properties of surfactants, which in turn affects their solubility. The type and concentration of counterions can impact the CMC. While sodium deoxycholate is a common component in complex buffers like RIPA (which contains Tris-HCl), its maximum solubility can be affected by interactions with other components.[9][10]

Experimental Protocol: Determining Saturation Solubility

Given the lack of specific solubility data in many common biological buffers, this section provides a reliable method for its experimental determination. This protocol is based on the equilibrium saturation method.

Caption: Workflow for determining the saturation solubility of this compound (SDC-M).

Methodology:

-

Buffer Preparation: Prepare the desired buffer solution (e.g., 50 mM Tris-HCl, pH 7.5; 100 mM citrate buffer, pH 6.0) with accurately known composition and pH.

-

Addition of Solute: Add an excess amount of this compound powder to a known volume of the buffer in a sealed container (e.g., glass vial or flask). "Excess" means adding enough solid so that undissolved particles are clearly visible after equilibration.

-

Equilibration: Seal the container and place it on a reliable agitator (e.g., orbital shaker, magnetic stirrer) in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the suspension to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure the solution is fully saturated.

-

Phase Separation: After agitation, let the container stand undisturbed in the same temperature-controlled environment for at least 2 hours to allow undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particulates are transferred, immediately filter the sample using a 0.22 µm syringe filter compatible with aqueous solutions.

-

Dilution: Accurately dilute the filtered supernatant with the corresponding buffer to a concentration that falls within the linear range of the chosen analytical method.

-

Quantification: Analyze the concentration of sodium deoxycholate in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the saturation solubility under the tested conditions.

Role in Biological Signaling Pathways

Beyond its role as a biochemical detergent, sodium deoxycholate, as a secondary bile acid, is an active signaling molecule that modulates several key pathways, which is of particular interest to drug development professionals.

Farnesoid X Receptor (FXR) Signaling

Deoxycholic acid (DCA) is a natural ligand for the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[4] FXR is a master regulator of bile acid homeostasis.

-

Mechanism: Upon activation by bile acids like DCA, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA response elements to regulate gene transcription.

-

Function: A primary function of FXR activation is the suppression of CYP7A1, the rate-limiting enzyme in bile acid synthesis, thus providing a negative feedback mechanism to control bile acid levels.[11] DCA is a known FXR agonist, although it is less potent than chenodeoxycholic acid (CDCA).[4]

Caption: Deoxycholic acid (DCA) activation of the Farnesoid X Receptor (FXR) pathway.

GPBAR1 (TGR5) Signaling

Deoxycholic acid is also a potent physiological ligand for GPBAR1 (G-protein coupled bile acid receptor 1), also known as TGR5. This receptor is expressed in various cell types, including immune cells and cholangiocytes.

-

Mechanism: As a G-protein coupled receptor, GPBAR1 activation by DCA initiates downstream signaling cascades, often involving the production of cyclic AMP (cAMP).

-

Function: GPBAR1 signaling is implicated in regulating energy homeostasis, inflammation, and cell proliferation.[12][13] For instance, in macrophages, GPBAR1 activation can have immunosuppressive effects by inhibiting the production of pro-inflammatory cytokines.[13] The order of activation potency for GPBAR1 is generally lithocholic acid (LCA) > deoxycholic acid (DCA) > chenodeoxycholic acid (CDCA).[12]

Caption: Deoxycholic acid (DCA) signaling through the GPBAR1 (TGR5) receptor pathway.

NF-κB Signaling Pathway

At concentrations that can cause cellular stress, deoxycholate has been shown to activate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses and cell survival.

-

Mechanism: This activation in colon epithelial cells can be triggered by mitochondrial oxidative stress and the perturbation of plasma membrane proteins, such as NAD(P)H oxidase and the Na+/K+-ATPase.[14]

-

Implication: The persistent activation of NF-κB is associated with inflammation and the development of apoptosis resistance, which are contributing factors in carcinogenesis.[14]

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Sodium deoxycholate CAS#: 302-95-4 [m.chemicalbook.com]

- 3. Complete Guide To Deoxycholate Sodium: Applications, Safety, And Sourcing For Cosmetic & Pharmaceutical Industries | OCTAGONCHEM [octagonchem.com]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. iris.uniroma1.it [iris.uniroma1.it]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. drexel.edu [drexel.edu]

- 10. abcam.com [abcam.com]

- 11. microbenotes.com [microbenotes.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Crystalline, liquid crystalline, and isotropic phases of sodium deoxycholate in water - PubMed [pubmed.ncbi.nlm.nih.gov]

safety and handling precautions for sodium deoxycholate monohydrate in the lab

An In-depth Technical Guide to the Safe Handling of Sodium Deoxycholate Monohydrate in the Laboratory

This guide provides comprehensive safety and handling information for this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

This compound is classified as hazardous.[1] It is harmful if swallowed and may cause respiratory irritation.[1][2][3][4][5][6]

Hazard Summary Table

| Hazard Classification | Category | Hazard Statement |

| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed.[1][3][4][5][6][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][3][4][5][6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[7] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[7] |

GHS Label Elements

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

Physical and Chemical Properties Table

| Property | Value |

| Appearance | White solid[2][8] |

| Odor | Odorless[8] |

| Molecular Formula | C24H39NaO4 · H2O[2][9] |

| Melting Point/Range | > 300 °C / > 572 °F[8] |

| Solubility | Soluble in water[8] |

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential for minimizing exposure.

Engineering Controls:

-

Work in a well-ventilated area.[1][2][8] Use a local exhaust ventilation system.[10]

-

Ensure that eyewash stations and safety showers are readily accessible.[1][2]

Personal Protective Equipment (PPE):

A detailed workflow for PPE selection is illustrated in the diagram below.

References

- 1. fishersci.com [fishersci.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. carlroth.com [carlroth.com]

- 4. carlroth.com [carlroth.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. medline.com [medline.com]

- 9. dojindo.com [dojindo.com]

- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

Methodological & Application

Application Notes: High-Efficiency Membrane Protein Extraction Using Sodium Deoxycholate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane proteins are integral to numerous cellular processes and represent a major class of therapeutic targets. Their extraction and solubilization from the lipid bilayer, while preserving structural and functional integrity, remain a significant challenge in proteomics and drug discovery. Sodium deoxycholate (SDC), an anionic bile salt detergent, has emerged as a powerful tool for the efficient extraction of membrane proteins. Its amphipathic nature allows for the effective disruption of cellular membranes and solubilization of even the most hydrophobic proteins.[1] This application note provides a detailed protocol for the use of sodium deoxycholate monohydrate in membrane protein extraction, presents comparative data on its efficiency, and illustrates a relevant signaling pathway.

Data Presentation: Comparative Efficacy of Detergents for Membrane Protein Extraction

The selection of an appropriate detergent is critical for maximizing protein yield and purity. The following table summarizes quantitative data comparing sodium deoxycholate with other commonly used detergents.

| Detergent | Type | Typical Concentration | Total Protein Yield (Relative) | Identified Membrane Proteins | Purity (%) |

| Sodium Deoxycholate (SDC) | Anionic Bile Salt | 0.5 - 2.0% (w/v) | High | Up to 2-fold increase vs. SDS [2] | Good |

| Sodium Dodecyl Sulfate (SDS) | Anionic | 0.1 - 1.0% (w/v) | Very High | Baseline | Moderate |

| Triton X-100 | Non-ionic | 0.1 - 1.0% (v/v) | High | - | Good |

| CHAPS | Zwitterionic | 0.5 - 1.0% (w/v) | Moderate | - | High |

Note: This table is a synthesis of data from multiple sources. Absolute values can vary depending on the cell type, protein of interest, and specific experimental conditions. A study on yeast membrane proteins reported a 26% increase in membrane protein identifications when using an SDC-based protocol.[3][4]

Experimental Protocols

This section provides detailed protocols for the extraction of membrane proteins from cultured mammalian cells and tissues using a RIPA (Radioimmunoprecipitation Assay) buffer containing sodium deoxycholate.

Protocol 1: Membrane Protein Extraction from Cultured Mammalian Cells

Materials:

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Ice-cold RIPA Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[3][5]

-

Protease and phosphatase inhibitor cocktail (add fresh to RIPA buffer before use)

-

Cell scraper

-

Microcentrifuge tubes

Procedure:

-

Place the cell culture dish on ice and aspirate the culture medium.

-

Wash the cells twice with ice-cold PBS.

-

Aspirate the PBS completely and add ice-cold RIPA lysis buffer (with inhibitors) to the dish (e.g., 1 mL for a 10 cm dish).

-

Scrape the cells off the dish using a cell scraper and gently transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Agitate the lysate for 30 minutes at 4°C.

-

Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet the cell debris.

-

Carefully transfer the supernatant containing the solubilized proteins to a fresh, pre-chilled tube.

-

Determine the protein concentration using a detergent-compatible protein assay (e.g., BCA assay).

-

The protein extract is now ready for downstream applications such as Western blotting or immunoprecipitation.

Protocol 2: Membrane Protein Extraction from Tissues

Materials:

-

Ice-cold PBS

-

Ice-cold RIPA Lysis Buffer (as above)

-

Protease and phosphatase inhibitor cocktail

-

Tissue homogenizer (e.g., Dounce or mechanical)

-

Microcentrifuge tubes

Procedure:

-

Dissect the tissue of interest on ice and wash with ice-cold PBS.

-

Mince the tissue into small pieces.

-

Add ice-cold RIPA lysis buffer (with inhibitors) to the tissue (e.g., 300 µL for 5 mg of tissue).[5]

-

Homogenize the tissue on ice until no visible pieces remain.

-

Agitate the homogenate for 2 hours at 4°C.[5]

-

Centrifuge the homogenate at 16,000 x g for 20 minutes at 4°C.

-

Carefully transfer the supernatant to a fresh, pre-chilled tube.

-

Determine the protein concentration using a detergent-compatible protein assay.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the membrane protein extraction protocol using sodium deoxycholate.

Caption: Experimental workflow for membrane protein extraction.

Signaling Pathway: G-Protein Coupled Receptor (GPCR) Signaling

Membrane proteins, such as G-Protein Coupled Receptors (GPCRs), are crucial for signal transduction. The following diagram illustrates a simplified GPCR signaling cascade, a common pathway involving membrane proteins that can be studied using extracts obtained with sodium deoxycholate.

References

- 1. researchgate.net [researchgate.net]

- 2. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]

- 3. Protein Extraction and western blotting [protocols.io]

- 4. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

Application Notes and Protocols for the Use of Sodium Deoxycholate in RIPA Buffer for Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radioimmunoprecipitation assay (RIPA) buffer is a widely used reagent for lysing cells and tissues to extract proteins for various downstream applications, most notably Western blot analysis. Its robust formulation, containing a mixture of ionic and non-ionic detergents, enables the efficient solubilization of a wide range of proteins, including those localized to the cytoplasm, nucleus, and cellular membranes.[1][2][3] A key component of many RIPA formulations is sodium deoxycholate, an ionic detergent that plays a critical role in the extraction of membrane-bound and nuclear proteins.[4] This document provides detailed application notes, protocols, and visualizations to guide researchers in the effective use of RIPA buffer containing sodium deoxycholate for Western blot analysis.

Application Notes

The Role of Sodium Deoxycholate in RIPA Buffer

Sodium deoxycholate is an anionic detergent that facilitates the disruption of cellular and nuclear membranes, leading to the release of membrane-associated and nuclear proteins.[5] Its inclusion in RIPA buffer contributes to the overall denaturing environment of the lysate, which can be advantageous for solubilizing proteins that are otherwise difficult to extract with milder detergents like NP-40 or Triton X-100 alone.[6]

Key Functions of Sodium Deoxycholate:

-

Solubilization of Membrane Proteins: Effectively extracts proteins embedded within the lipid bilayer of cellular and organellar membranes.

-

Disruption of Protein-Protein Interactions: The denaturing nature of sodium deoxycholate can help to break apart protein complexes, allowing for the analysis of individual protein subunits.

-

Enhanced Lysis of Nuclear Membranes: In conjunction with other detergents in the RIPA formulation, it aids in the lysis of the nuclear envelope to release nuclear proteins.[4]

Considerations for Use

While the inclusion of sodium deoxycholate enhances the solubilizing power of RIPA buffer, it is important to consider its potential impact on downstream applications. The denaturing properties of this detergent can disrupt protein-protein interactions, which may be undesirable for co-immunoprecipitation assays. Additionally, some enzymes and kinases may be sensitive to the harsh conditions created by sodium deoxycholate, potentially affecting their activity in subsequent assays.[3] For studies where preserving protein-protein interactions or enzymatic activity is critical, a milder lysis buffer or a modified RIPA buffer lacking sodium deoxycholate and SDS may be more appropriate.[3][7]

Data Presentation

Variations in RIPA Buffer Formulations

The composition of RIPA buffer can be tailored to specific experimental needs. The following table summarizes common variations in RIPA buffer formulations, with a focus on the concentration of sodium deoxycholate and other key detergents.

| Component | Concentration Range | Typical Concentration | Purpose |

| Tris-HCl (pH 7.4-8.0) | 20-50 mM | 50 mM | Buffering agent to maintain a stable pH.[6] |

| NaCl | 150 mM | 150 mM | Maintains ionic strength and reduces non-specific protein aggregation.[6] |

| NP-40 or Triton X-100 | 1% | 1% | Non-ionic detergent for solubilizing cytoplasmic and membrane proteins. |

| Sodium Deoxycholate | 0.25-1% | 0.5% | Ionic detergent for solubilizing membrane and nuclear proteins.[8] |

| SDS | 0.1% | 0.1% | Harsh ionic detergent that aids in protein denaturation and solubilization. |

| EDTA | 1 mM | 1 mM | Chelating agent that inhibits metalloproteases. |

| Protease Inhibitors | Varies | 1x Cocktail | Prevents protein degradation by proteases released during cell lysis.[7] |

| Phosphatase Inhibitors | Varies | 1x Cocktail | Preserves the phosphorylation state of proteins for signaling studies.[7] |

Hypothetical Quantitative Data: Inhibition of EGFR Signaling

The following table presents hypothetical quantitative data from a Western blot experiment analyzing the effect of an EGFR inhibitor on protein phosphorylation. This illustrates a common application of RIPA buffer lysates in drug development.

| Target Protein | Treatment Group | Densitometry (Arbitrary Units) | Fold Change vs. Control |

| p-EGFR (Tyr1068) | Vehicle Control | 1.25 | 1.00 |

| EGFR Inhibitor (1 µM) | 0.31 | 0.25 | |

| Total EGFR | Vehicle Control | 1.10 | 1.00 |

| EGFR Inhibitor (1 µM) | 1.05 | 0.95 | |

| p-Akt (Ser473) | Vehicle Control | 1.50 | 1.00 |

| EGFR Inhibitor (1 µM) | 0.45 | 0.30 | |

| Total Akt | Vehicle Control | 1.40 | 1.00 |

| EGFR Inhibitor (1 µM) | 1.38 | 0.99 |

Experimental Protocols

Preparation of Standard RIPA Buffer (0.5% Sodium Deoxycholate)

This protocol describes the preparation of 100 mL of standard RIPA buffer.

Materials:

-

Tris base

-

NaCl

-

NP-40 (10% stock solution)

-

Sodium deoxycholate (10% stock solution, protect from light)

-

SDS (10% stock solution)

-

EDTA (0.5 M stock solution, pH 8.0)

-

Distilled water (dH₂O)

-

HCl

Procedure:

-

To 80 mL of dH₂O, add the following components:

-

5 mL of 1 M Tris-HCl, pH 8.0 (Final concentration: 50 mM)

-

3 mL of 5 M NaCl (Final concentration: 150 mM)

-

10 mL of 10% NP-40 (Final concentration: 1%)

-

5 mL of 10% Sodium Deoxycholate (Final concentration: 0.5%)

-

1 mL of 10% SDS (Final concentration: 0.1%)

-

0.2 mL of 0.5 M EDTA, pH 8.0 (Final concentration: 1 mM)

-

-

Adjust the final volume to 100 mL with dH₂O.

-

Store the buffer at 4°C.

-

Immediately before use, add protease and phosphatase inhibitor cocktails to the required volume of RIPA buffer.

Protein Extraction from Cultured Mammalian Cells

Materials:

-

Cultured mammalian cells (adherent or suspension)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Ice-cold RIPA buffer with inhibitors

-

Cell scraper (for adherent cells)

-

Pre-chilled microcentrifuge tubes

Procedure:

-

For adherent cells:

-

Place the culture dish on ice and aspirate the culture medium.

-

Wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold RIPA buffer with inhibitors (e.g., 500 µL for a 10 cm dish).

-

Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

-

-

For suspension cells:

-

Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

-

Wash the cell pellet twice with ice-cold PBS.

-

Resuspend the cell pellet in an appropriate volume of ice-cold RIPA buffer with inhibitors.

-

-

Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[1]

-

Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

-

Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).

-

Store the protein lysate at -80°C for long-term use.

Western Blot Protocol for EGFR Signaling Pathway Analysis

This protocol outlines the steps for analyzing the expression and phosphorylation of key proteins in the EGFR signaling pathway.

Procedure:

-

Sample Preparation:

-

Thaw protein lysates on ice.

-

Mix 20-30 µg of protein with 4x Laemmli sample buffer to a final 1x concentration.

-

Boil the samples at 95°C for 5 minutes to denature the proteins.

-

-

SDS-PAGE:

-

Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel.

-

Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-EGFR (e.g., Tyr1068), total EGFR, p-Akt (Ser473), and total Akt overnight at 4°C.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

-

Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phosphorylated protein levels to the total protein levels.

-

Western Blot Protocol for Akt Signaling Pathway Analysis

This protocol is specifically for the analysis of Akt phosphorylation.

Procedure:

-

Follow steps 1-3 of the EGFR Western Blot protocol.

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[1] (BSA is often preferred over milk for phospho-specific antibodies to reduce background).

-

Incubate the membrane with a primary antibody specific for p-Akt (e.g., Ser473 or Thr308) overnight at 4°C.[1][9]

-

On a separate membrane or after stripping, incubate with a primary antibody for total Akt as a loading control.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Follow steps 5-6 of the EGFR Western Blot protocol for detection and analysis.

Mandatory Visualization

Caption: Experimental workflow for Western blot analysis.

Caption: Simplified EGFR signaling pathway.

Caption: Overview of the Akt signaling pathway activation.

Conclusion

The inclusion of sodium deoxycholate in RIPA buffer is highly advantageous for the comprehensive extraction of proteins from mammalian cells for Western blot analysis, particularly for membrane-bound and nuclear proteins. By understanding the principles of its action and following optimized protocols, researchers can achieve reliable and reproducible results. The provided application notes, protocols, and visualizations serve as a comprehensive guide for the effective use of sodium deoxycholate-containing RIPA buffer in the investigation of cellular signaling pathways and other areas of protein research.

References

- 1. benchchem.com [benchchem.com]

- 2. nacalaiusa.com [nacalaiusa.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. abcam.com [abcam.com]